N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE
Overview
Description
N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE is a complex organic compound that features a thiazole ring, a benzamide group, and an ethylbutanoyl moiety. This compound is part of a class of molecules known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, aniline derivatives, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and benzamide rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in inflammatory processes or cancer cell proliferation, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities.
Benzamide derivatives: Compounds such as metoclopramide and tiapride are known for their antiemetic and antipsychotic properties.
Uniqueness
N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE is unique due to its specific combination of functional groups, which confer a distinct set of biological activities.
Properties
IUPAC Name |
3-(2-ethylbutanoylamino)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c1-4-16(5-2)22(28)25-19-14-10-13-18(15-19)23(29)27-24-26-21(20(6-3)30-24)17-11-8-7-9-12-17/h7-16H,4-6H2,1-3H3,(H,25,28)(H,26,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIFFRAHPJGQLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)NC(=O)C(CC)CC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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